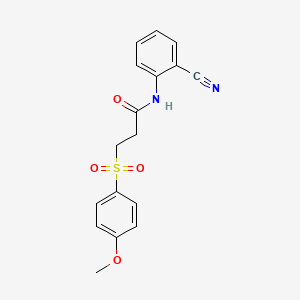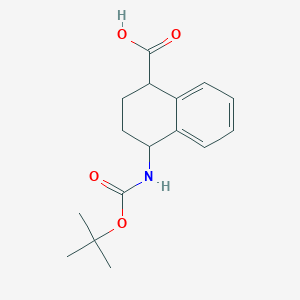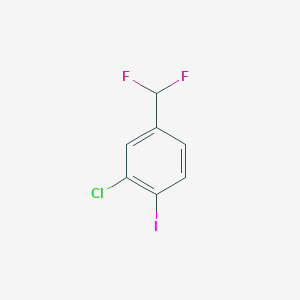![molecular formula C14H15F3O4S B2794242 1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a CAS No. 2197056-70-3](/img/structure/B2794242.png)
1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiane ring with a carboxylic acid group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or thiols.
科学的研究の応用
1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and fluorine atoms.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic acid
- 1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxamide
- 1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylate
Uniqueness
The uniqueness of 1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiane ring provides a unique scaffold for further functionalization.
特性
IUPAC Name |
1,1-dioxo-4-[[4-(trifluoromethyl)phenyl]methyl]thiane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O4S/c15-14(16,17)11-3-1-10(2-4-11)9-13(12(18)19)5-7-22(20,21)8-6-13/h1-4H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUXGAURHSIBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[1,1'-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2794159.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2794165.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2794166.png)
![ETHYL 2-(2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B2794169.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2794175.png)
![N-(5-chloropyridin-2-yl)-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2794177.png)
![4-Chloro-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline](/img/structure/B2794178.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2794179.png)
![1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione hydrochloride](/img/structure/B2794180.png)

